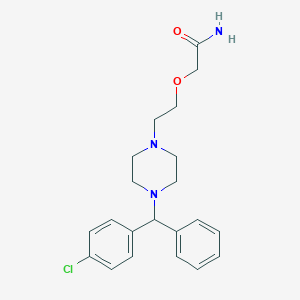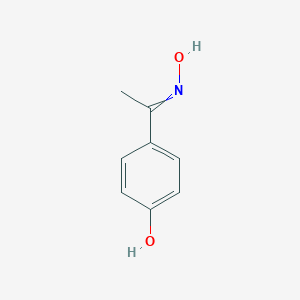
4'-Hydroxyacetophénone oxime
Vue d'ensemble
Description
4’-Hydroxyacetophenone Oxime is an organic compound with the molecular formula C8H9NO2. It is a derivative of acetophenone, where the oxime group is attached to the para position of the hydroxy group. This compound is known for its applications in various chemical reactions and industrial processes.
Applications De Recherche Scientifique
4’-Hydroxyacetophenone Oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds, including acetaminophen (paracetamol) impurities.
Industry: It is used in the production of fine chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
Target of Action
The primary targets of 4’-Hydroxyacetophenone Oxime are Cyclooxygenase-2 (COX-2) and Hepatic N-acetyltransferase 2 (NAT2) . COX-2 is an enzyme responsible for the formation of prostanoids, which are involved in inflammation and pain. NAT2 is a key enzyme in the metabolism of drugs and xenobiotics.
Mode of Action
4’-Hydroxyacetophenone Oxime interacts with its targets by inhibiting their activity . The compound is known to undergo the Beckmann Rearrangement , a reaction that converts oximes into their corresponding amides . This allows the insertion of the nitrogen atom from the C=N bond into the carbon chain forming a C–N bond .
Biochemical Pathways
The Beckmann rearrangement of 4’-Hydroxyacetophenone Oxime affects the biochemical pathways involved in the production of amides from oximes . The resulting amides can have various downstream effects depending on their specific structures and properties.
Pharmacokinetics
A process has been disclosed for the preparation of 4’-hydroxyacetophenone oxime by reaction of 4-hydroxyacetophenone with a hydroxylamine in caustic, wherein the mother liquor obtained after crystallization of the oxime together with the wash water is recycled back and reused . This suggests that the compound’s bioavailability may be influenced by factors such as the pH of the environment and the presence of other compounds.
Result of Action
The result of the action of 4’-Hydroxyacetophenone Oxime is the production of amides from oximes via the Beckmann Rearrangement . This can lead to various molecular and cellular effects depending on the specific amides produced.
Action Environment
The action of 4’-Hydroxyacetophenone Oxime can be influenced by environmental factors such as pH and temperature . For example, traditional methods for the Beckmann rearrangement involve harsh reaction conditions, such as a strongly acidic medium and high temperatures . Improvements have been made to allow the reaction to occur under safer and more viable conditions .
Analyse Biochimique
Biochemical Properties
4’-Hydroxyacetophenone Oxime plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, including cyclooxygenase-2 (COX-2) and hepatic N-acetyltransferase 2 (NAT2), which are involved in the metabolism of Acetaminophen . The nature of these interactions is primarily inhibitory, affecting the function of these enzymes .
Cellular Effects
The effects of 4’-Hydroxyacetophenone Oxime on cells and cellular processes are significant. It influences cell function by inhibiting COX-2, an enzyme involved in inflammation and pain pathways . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4’-Hydroxyacetophenone Oxime exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for COX-2 and NAT2 enzymes, thereby altering gene expression and affecting cellular functions .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the Beckmann rearrangement of acetophenone oxime, a reaction studied using solid-state NMR spectroscopy .
Metabolic Pathways
4’-Hydroxyacetophenone Oxime is involved in the metabolic pathways of Acetaminophen. It interacts with enzymes such as COX-2 and NAT2, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4’-Hydroxyacetophenone Oxime can be synthesized by reacting 4’-Hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction mixture is typically maintained at reflux until the starting material is consumed, and the product is then extracted using ethyl acetate.
Industrial Production Methods: A catalytic process for preparing 4’-Hydroxyacetophenone Oxime involves reacting 4’-Hydroxyacetophenone with ammonia and hydrogen peroxide in the liquid phase. This reaction is carried out in the presence of a titanium-containing molecular sieve, which acts as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Hydroxyacetophenone Oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted oxime derivatives.
Comparaison Avec Des Composés Similaires
Acetophenone Oxime: Similar in structure but lacks the hydroxy group.
4’-Hydroxyacetophenone: Lacks the oxime group.
Cyclohexanone Oxime: Used in the production of ε-caprolactam through the Beckmann rearrangement.
Uniqueness: 4’-Hydroxyacetophenone Oxime is unique due to the presence of both hydroxy and oxime groups, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
34523-34-7 |
|---|---|
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol |
InChI |
InChI=1S/C8H9NO2/c1-6(9-11)7-2-4-8(10)5-3-7/h2-5,10-11H,1H3/b9-6- |
Clé InChI |
BVZSQTRWIYKUSF-TWGQIWQCSA-N |
SMILES |
CC(=NO)C1=CC=C(C=C1)O |
SMILES isomérique |
C/C(=N/O)/C1=CC=C(C=C1)O |
SMILES canonique |
CC(=NO)C1=CC=C(C=C1)O |
Apparence |
White to Off-White Solid |
melting_point |
142-144 °C |
Pictogrammes |
Irritant |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1-(4-Hydroxyphenyl)ethanone Oxime; 1-(4-Hydroxyphenyl)-1-ethanone Oxime; 1-(4-Hydroxyphenyl)ethanone Oxime; |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
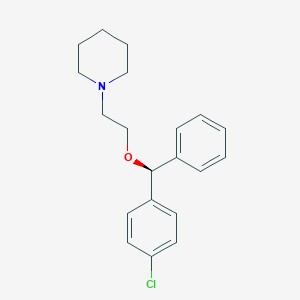
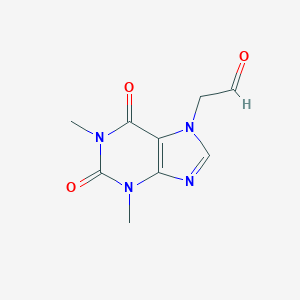

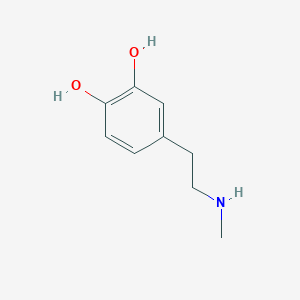

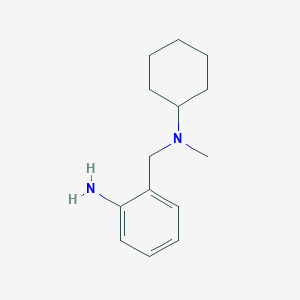
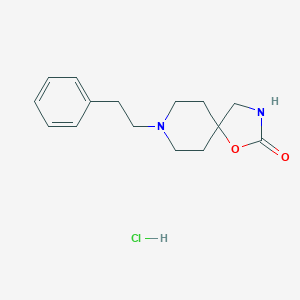
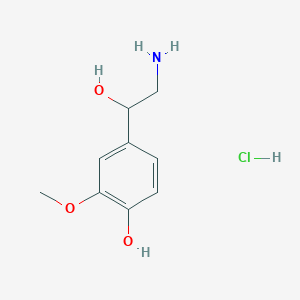
![N-[1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B195473.png)



